molecular formula C8H18INOS B160921 2-Acetylthiopropyltrimethylammonium iodide CAS No. 1866-17-7

2-Acetylthiopropyltrimethylammonium iodide

Cat. No.: B160921
CAS No.: 1866-17-7
M. Wt: 303.21 g/mol
InChI Key: XFWLTEMLPVNWIJ-UHFFFAOYSA-M
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Description

2-Acetylthiopropyltrimethylammonium iodide is a quaternary ammonium compound with the molecular formula C8H18INOS. It is known for its unique chemical structure, which includes an acetylthio group attached to a propyl chain, and a trimethylammonium group. This compound is often used in various chemical and biological research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylthiopropyltrimethylammonium iodide typically involves the reaction of 2-acetylthio-1-propanol with trimethylamine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-Acetylthio-1-propanol is reacted with trimethylamine.

    Step 2: An iodinating agent, such as iodine or hydroiodic acid, is added to the reaction mixture.

    Step 3: The reaction mixture is stirred and heated to facilitate the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiopropyltrimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium bromide in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Corresponding halide-substituted quaternary ammonium compounds.

Scientific Research Applications

2-Acetylthiopropyltrimethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 2-Acetylthiopropyltrimethylammonium iodide involves its interaction with biological molecules through its quaternary ammonium group. This group can bind to negatively charged sites on proteins and other biomolecules, affecting their function. The acetylthio group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ferrocenylmethyltrimethylammonium iodide: Similar in structure but contains a ferrocenyl group instead of an acetylthio group.

    Trimethylammonium iodide: Lacks the acetylthio group, making it less reactive in certain chemical reactions.

Uniqueness

2-Acetylthiopropyltrimethylammonium iodide is unique due to its combination of a quaternary ammonium group and an acetylthio group. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to similar compounds.

Properties

IUPAC Name

2-acetylsulfanylpropyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOS.HI/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLTEMLPVNWIJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)SC(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940115
Record name 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866-17-7
Record name 1-Propanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1866-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylthiopropyltrimethylammonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetylthiopropyltrimethylammonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-acetylthiopropyltrimethylammonium iodide in the thyroxine immunoassay described in the paper?

A1: this compound acts as the substrate for the enzyme acetylcholinesterase in this assay []. The assay principle relies on the inhibition of acetylcholinesterase by a thyroxine-cholinesterase inhibitor conjugate. When the conjugate is bound to an antibody, its inhibitory effect is neutralized. This difference in enzyme activity in the presence or absence of free thyroxine is what allows for the quantification of thyroxine levels in a sample. Essentially, this compound is crucial for the assay as it is the molecule acted upon by the enzyme, and its hydrolysis rate is directly related to the amount of free thyroxine present.

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